molecular formula C17H23N2O3P B7449936 5-(4-Dimethylphosphorylphenyl)-3-(1-methoxycyclohexyl)-1,2,4-oxadiazole

5-(4-Dimethylphosphorylphenyl)-3-(1-methoxycyclohexyl)-1,2,4-oxadiazole

Cat. No.: B7449936
M. Wt: 334.3 g/mol
InChI Key: DLXTZSSPKOZSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Dimethylphosphorylphenyl)-3-(1-methoxycyclohexyl)-1,2,4-oxadiazole is a chemical compound that has been studied for its potential use in scientific research applications. This compound is a member of the oxadiazole family, which has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 5-(4-Dimethylphosphorylphenyl)-3-(1-methoxycyclohexyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may work by inducing apoptosis (programmed cell death) in cancer cells. This is thought to be due to the compound's ability to activate caspase enzymes, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, this compound has also been found to have other biochemical and physiological effects. For example, studies have shown that the compound has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-Dimethylphosphorylphenyl)-3-(1-methoxycyclohexyl)-1,2,4-oxadiazole in lab experiments is that it is relatively easy to synthesize. Additionally, the compound has been found to have low toxicity levels, making it a safer alternative to other compounds that may be more toxic. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 5-(4-Dimethylphosphorylphenyl)-3-(1-methoxycyclohexyl)-1,2,4-oxadiazole. One area of interest is its potential use as an anti-cancer agent. Further studies could focus on optimizing the compound's structure to improve its efficacy against cancer cells. Additionally, research could explore the compound's potential use in other areas, such as pain management and inflammation. Finally, more studies are needed to fully understand the compound's mechanism of action, which could provide insights into its potential uses and limitations.

Synthesis Methods

The synthesis of 5-(4-Dimethylphosphorylphenyl)-3-(1-methoxycyclohexyl)-1,2,4-oxadiazole involves the reaction of 4-dimethylphosphorylbenzaldehyde with 1-methoxycyclohexylamine in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with hydrazine hydrate and acetic anhydride to form the final compound.

Scientific Research Applications

5-(4-Dimethylphosphorylphenyl)-3-(1-methoxycyclohexyl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for further research.

Properties

IUPAC Name

5-(4-dimethylphosphorylphenyl)-3-(1-methoxycyclohexyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N2O3P/c1-21-17(11-5-4-6-12-17)16-18-15(22-19-16)13-7-9-14(10-8-13)23(2,3)20/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXTZSSPKOZSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)C2=NOC(=N2)C3=CC=C(C=C3)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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